molecular formula C12H13N7O2 B11726223 1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide

1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide

Cat. No.: B11726223
M. Wt: 287.28 g/mol
InChI Key: QYRSZRBIJNHCNO-UHFFFAOYSA-N
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Description

1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide is a complex organic compound featuring a triazole ring, a hydrazinecarbonyl group, and a phenylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide typically involves multi-step organic reactions. One common approach is the condensation of 1-amino-2-(1H-1,2,4-triazol-1-yl)ethanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring and hydrazinecarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazinecarbonyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and hydrazinecarbonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13N7O2

Molecular Weight

287.28 g/mol

IUPAC Name

N'-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide

InChI

InChI=1S/C12H13N7O2/c13-10(6-19-8-14-7-15-19)17-18-12(21)11(20)16-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,17)(H,16,20)(H,18,21)

InChI Key

QYRSZRBIJNHCNO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\CN2C=NC=N2)/N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=C(CN2C=NC=N2)N

Origin of Product

United States

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